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Compound of Interest

Compound Name: IKD-8344

Cat. No.: B10818985 Get Quote

In-Depth Technical Guide: IKD-8344
For Researchers, Scientists, and Drug Development Professionals

Introduction
IKD-8344 is a macrocyclic dilactone antibiotic originally isolated from Streptomyces sp. A6792.

It has demonstrated a range of biological activities, including antifungal, cytotoxic, and

anthelmintic properties. This document provides a comprehensive overview of the available

technical information on IKD-8344, including its chemical properties, biological activities, and

the experimental methodologies used for its characterization.

Chemical Structure and Properties
IKD-8344 is a complex macrocycle with the chemical formula C48H76O12 and a molecular

weight of 845.1 g/mol . Its structure was first elucidated by Minami et al. in 1992.
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Property Value Reference

Molecular Formula C48H76O12 Minami et al., 1992

Molecular Weight 845.1 g/mol Minami et al., 1992

CAS Number 129046-69-1 -

Class Macrocyclic Dilactone Minami et al., 1992

Appearance Solid -

Solubility
Soluble in DMSO, ethanol, and

methanol
-

Origin Streptomyces sp. A6792 Hwang et al., 2005

Biological Activity
IKD-8344 has shown potent activity in several biological assays, highlighting its potential as a

therapeutic agent.

Antifungal Activity
IKD-8344 selectively inhibits the mycelial form of the pathogenic fungus Candida albicans, a

key morphological transition associated with its virulence. It also exhibits inhibitory effects

against other Candida species.[1][2]

Organism Activity Value Reference

Candida albicans
Minimum Inhibitory

Concentration (MIC)
6.25 µg/mL Hwang et al., 2005

Candida krusei
Minimum Inhibitory

Concentration (MIC)
1.56 - 25 µg/mL Hwang et al., 2005

Candida tropicalis
Minimum Inhibitory

Concentration (MIC)
1.56 - 25 µg/mL Hwang et al., 2005

Candida lusitaniae
Minimum Inhibitory

Concentration (MIC)
1.56 - 25 µg/mL Hwang et al., 2005
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Cytotoxic Activity
The compound has demonstrated significant cytotoxicity against the L5178Y murine leukemia

cell line.

Cell Line Activity Value Reference

L5178Y Murine

Leukemia

Half-maximal

Inhibitory

Concentration (IC50)

0.54 ng/mL Minami et al., 1992

Synergy with Polymyxin B
Product literature for IKD-8344 suggests that it potentiates the activity of polymyxin B against

the multidrug-resistant bacterium Burkholderia cenocepacia. However, the primary scientific

literature detailing this synergistic activity and the corresponding experimental data has not

been publicly identified. The referenced study by Loutet et al. (2015) focuses on other

synergizing agents.[3][4][5]

Anthelmintic Activity
Initial reports on IKD-8344 indicated its potential as an anthelmintic agent.

Organism Activity Reference

Trichinella spiralis Active in vitro and in vivo Minami et al., 1992

Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available in the public

domain. The following are generalized methodologies based on standard practices for the

observed biological activities.

Antifungal Susceptibility Testing (Broth Microdilution)
This method is likely used to determine the Minimum Inhibitory Concentration (MIC) of IKD-
8344 against Candida species.
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Inoculum Preparation:Candida species are cultured on a suitable agar medium. Colonies are

then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a

0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum

concentration in the test wells.

Drug Dilution: A stock solution of IKD-8344 in a suitable solvent (e.g., DMSO) is prepared.

Serial twofold dilutions of the compound are made in a 96-well microtiter plate containing a

growth medium that supports the mycelial form of Candida (e.g., RPMI-1640).

Incubation: The standardized fungal inoculum is added to each well of the microtiter plate.

The plate is then incubated under conditions that promote mycelial growth (e.g., 37°C for 24-

48 hours).

MIC Determination: The MIC is determined as the lowest concentration of IKD-8344 that

causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Cytotoxicity Assay (L5178Y Murine Leukemia Cells)
A standard colorimetric assay such as the MTT or XTT assay is a common method for

determining the IC50 of a compound against a cancer cell line.

Cell Seeding: L5178Y cells are seeded into a 96-well plate at a predetermined density and

allowed to adhere or stabilize overnight.

Compound Treatment: A stock solution of IKD-8344 is prepared and serially diluted to

various concentrations. The cells are then treated with these dilutions and incubated for a

specified period (e.g., 48 or 72 hours).

Cell Viability Assessment: A solution of a tetrazolium salt (e.g., MTT) is added to each well.

Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan

product.

Data Analysis: The absorbance of the formazan product is measured using a microplate

reader. The percentage of cell viability is calculated relative to the untreated control cells.

The IC50 value is then determined by plotting the cell viability against the log of the

compound concentration and fitting the data to a dose-response curve.
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Mechanism of Action and Signaling Pathways
The specific molecular mechanism of action and the signaling pathways modulated by IKD-
8344 have not been elucidated in the publicly available scientific literature. Based on the

activities of other macrocyclic lactones and compounds that inhibit the yeast-to-mycelium

transition in Candida albicans, several potential mechanisms can be hypothesized:

Disruption of Fungal Cell Membrane Integrity: Some antifungal macrocycles create pores in

the fungal cell membrane, leading to leakage of cellular contents and cell death.

Inhibition of Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell

membrane. Inhibition of its synthesis can disrupt membrane function and inhibit fungal

growth.

Induction of Oxidative Stress: The compound may induce the production of reactive oxygen

species (ROS) within the fungal cells, leading to cellular damage.

Interference with Hyphal Growth Signaling: The selective inhibition of the mycelial form of C.

albicans suggests that IKD-8344 may interfere with signaling pathways that regulate this

morphological transition, such as the cAMP-PKA or MAPK pathways.

Further research is required to determine the precise mechanism of action of IKD-8344.

Logical Workflow and Visualizations
The discovery and initial characterization of a novel natural product like IKD-8344 typically

follow a structured workflow.
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General Workflow for Natural Product Discovery and Characterization
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Caption: A generalized workflow for the discovery and characterization of a natural product

antibiotic like IKD-8344.

Conclusion
IKD-8344 is a promising macrocyclic dilactone with potent antifungal and cytotoxic activities.

While its initial characterization has been reported, further in-depth studies are required to fully

elucidate its mechanism of action, identify the specific signaling pathways it modulates, and

explore its full therapeutic potential. The lack of publicly available full-text primary literature

limits a more detailed analysis of the experimental protocols and a comprehensive

understanding of its biological properties. Future research should focus on these areas to

advance the development of IKD-8344 as a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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